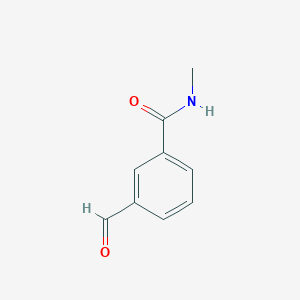

3-Formyl-N-methylbenzamide

描述

Structure

3D Structure

属性

IUPAC Name |

3-formyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-9(12)8-4-2-3-7(5-8)6-11/h2-6H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAHSNUDSPSSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622027 | |

| Record name | 3-Formyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183739-65-3 | |

| Record name | 3-Formyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formyl-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Academic Research Context of 3 Formyl N Methylbenzamide

Significance and Research Trajectory of Substituted Benzamide (B126) Derivatives in Contemporary Chemistry

Substituted benzamide derivatives represent a significant class of organic compounds that are extensively researched in contemporary chemistry, largely due to their wide-ranging applications in medicinal chemistry and materials science. researchgate.net These compounds are characterized by a benzene (B151609) ring attached to an amide functional group, with various substituents at different positions on the ring. This structural motif serves as a versatile scaffold in drug discovery, allowing for the synthesis of a diverse library of compounds with a wide array of biological activities. ontosight.aiontosight.ai

The research trajectory of substituted benzamides has evolved from the discovery of their initial biological activities to the rational design of highly specific and potent therapeutic agents. ontosight.ai They have been investigated for their potential as antipsychotics, anti-inflammatory agents, anticancer agents, and antimicrobials. researchgate.netontosight.aiontosight.ai The specific substitutions on the benzamide core play a crucial role in determining the compound's pharmacological profile, influencing its binding affinity to biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. ontosight.ai

In addition to their pharmaceutical applications, substituted benzamides are also utilized as building blocks in organic synthesis and have found applications in the development of new polymeric materials. researchgate.net The amide bond within the benzamide structure is a key feature, as it is a fundamental linkage in numerous biological processes. researchgate.net Ongoing research in this area focuses on the synthesis of novel benzamide derivatives and the evaluation of their structure-activity relationships (SAR) to develop compounds with improved efficacy and selectivity. nih.govacs.org

Overview of Formyl and N-Methyl Functional Groups in Organic Synthesis Research

The formyl group (-CHO) and the N-methyl group (-NHCH3) are two fundamental functional groups in organic chemistry, each imparting distinct properties and reactivity to a molecule.

The formyl group is the defining feature of aldehydes and is a highly versatile functional group in organic synthesis. fiveable.metcichemicals.com Its carbonyl carbon possesses a partial positive charge, making it susceptible to nucleophilic attack, a characteristic that is central to many carbon-carbon bond-forming reactions. fiveable.me The formyl group can be readily transformed into a variety of other functional groups; for instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine via reductive amination. tcichemicals.com This reactivity makes formyl-containing compounds important intermediates and building blocks for the synthesis of more complex molecules. tcichemicals.comtcichemicals.com The introduction of a formyl group onto an aromatic ring, a process known as formylation, is a key step in the synthesis of many aromatic aldehydes. wikipedia.orgbritannica.com

Interdisciplinary Relevance of 3-Formyl-N-methylbenzamide in Scientific Advancement

The compound this compound, by virtue of its constituent functional groups, holds relevance across multiple scientific disciplines. Its structure as a substituted benzamide makes it a compound of interest in medicinal chemistry, while the reactive formyl group positions it as a valuable intermediate in organic synthesis. evitachem.comchemicalbook.com

In the realm of pharmaceutical development , derivatives of this compound have been investigated for their potential therapeutic applications. For example, it is used in the preparation of 2-aminonicotinamides which act as inhibitors of VEGF-receptor tyrosine kinase, a target in anti-cancer therapies. chemicalbook.com The dual functionality of the formyl and N-methylbenzamide groups allows for a variety of chemical modifications, making it a versatile starting material for the synthesis of more complex drug candidates. evitachem.com

From a synthetic chemistry perspective, this compound is a useful building block. evitachem.com The formyl group can undergo a range of chemical transformations, including nucleophilic addition, condensation reactions, and oxidation/reduction, allowing for the construction of diverse molecular architectures. evitachem.com The N-methylbenzamide moiety itself can be further modified, providing additional avenues for synthetic exploration.

In materials science , the unique chemical properties of this compound and its derivatives could be leveraged in the development of new materials, such as high-performance polymers. evitachem.com The ability to undergo various chemical reactions allows for its incorporation into larger polymer chains or for surface modification of materials.

The study of this compound and related compounds often involves a multidisciplinary approach, combining organic synthesis, computational modeling, and biological evaluation to fully explore their potential applications.

Compound Data

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | evitachem.comchemscene.com |

| Molecular Weight | 163.17 g/mol | evitachem.comchemscene.com |

| Appearance | White to off-white solid | evitachem.com |

| Melting Point | 100-120 °C | evitachem.com |

| Boiling Point | ~300 °C | evitachem.com |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol) | evitachem.com |

| CAS Number | 183739-65-3 | chemscene.com |

Interactive Data Table: Spectroscopic Information

| Spectroscopy | Feature | Chemical Shift / Wavenumber | Source |

| ¹H NMR | N-methyl group | ~2.5-3.0 ppm (singlet) | fiveable.me |

| IR | N-methyl C-H stretch | ~2820-2830 cm⁻¹ | fiveable.me |

Synthetic Methodologies and Strategic Route Design for 3 Formyl N Methylbenzamide

Established Synthetic Pathways and Precursor Chemistry for Benzamides

The foundational chemistry for synthesizing benzamides provides the essential framework for constructing 3-Formyl-N-methylbenzamide. Traditionally, the formation of the amide bond is achieved through the reaction of a carboxylic acid or its derivative with an amine. researchgate.net

One of the most common methods involves the activation of a carboxylic acid, such as 3-formylbenzoic acid, followed by reaction with methylamine (B109427). chemicalbook.com The carboxylic acid can be converted to a more reactive species like an acyl chloride, typically using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.com This activated intermediate then readily reacts with methylamine to form the desired N-methylbenzamide. The presence of a base, like triethylamine (B128534) or pyridine, is often required to neutralize the hydrogen chloride byproduct. chemicalbook.comyoutube.com

Alternatively, direct condensation of a carboxylic acid and an amine can be promoted by coupling reagents. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), facilitate amide bond formation by activating the carboxyl group. researchgate.net

Another established route is the hydrolysis of a corresponding nitrile. For instance, 3-cyano-N-methylbenzamide could be a precursor, although this adds steps to the synthesis of the starting material. The hydrolysis of benzonitriles can be performed under acidic or basic conditions, often with hydrogen peroxide in the presence of a base. prepchem.com

The table below summarizes key precursors and reagents in established benzamide (B126) synthetic pathways.

| Precursor | Reagent(s) | Product | Key Features |

| 3-Formylbenzoic acid | SOCl₂ or (COCl)₂, then Methylamine/Base | This compound | High reactivity of acyl chloride intermediate. |

| 3-Formylbenzoic acid | Methylamine, EDC/HOBt | This compound | Milder conditions, avoids acyl chloride formation. |

| 3-Cyanobenzoyl chloride | Methylamine/Base | 3-Cyano-N-methylbenzamide | Requires subsequent conversion of the nitrile group. |

| Benzonitrile | H₂SO₄/H₂O or H₂O₂/NaOH | Benzamide | A fundamental route to the parent amide. prepchem.com |

Advanced and Novel Synthetic Approaches to this compound

Recent advancements in organic synthesis offer more sophisticated and efficient routes to functionalized benzamides like this compound. These methods often provide better functional group tolerance, milder reaction conditions, and higher yields.

Formylation involves the introduction of a formyl group (-CHO) onto a molecule. wikipedia.org In the context of synthesizing this compound, formylation can be strategically applied to an N-methylbenzamide precursor. Several classic named reactions can be employed for the formylation of aromatic rings, including the Vilsmeier-Haack, Gattermann-Koch, and Duff reactions. wikipedia.org

The Vilsmeier-Haack reaction, which uses a phosphoryl chloride and a substituted amide like dimethylformamide (DMF) to generate the Vilsmeier reagent, is a powerful method for formylating electron-rich aromatic rings. wikipedia.org For N-methylbenzamide, the amide group is an ortho-, para-director; however, the meta-substitution required for this compound would necessitate starting with a meta-directing group or utilizing specific reaction conditions to achieve the desired regioselectivity.

A more direct approach would be to start with a precursor that already contains the formyl group or a masked equivalent. For example, starting with 3-formylbenzoic acid is a more convergent strategy. cienciadigital.org

The core of the synthesis is the formation of the N-methylamide group. This can be achieved through direct amidation of 3-formylbenzoic acid with methylamine as previously discussed. chemicalbook.comyoutube.com

Alternatively, one could envision a route starting with 3-formylbenzamide, which would then undergo N-methylation. Selective N-methylation of primary amides can be achieved using various reagents. researchgate.net Formic acid has been utilized as a sustainable methylating agent in the presence of a Palladium/Indium(III) oxide catalyst. researchgate.net Other methods for N-methylation include the use of methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base, though care must be taken to avoid over-methylation. acs.org A two-step procedure involving the formation of a methylol intermediate from the amide and formaldehyde, followed by reduction, is another mild method for mono-N-methylation. tandfonline.com

The table below outlines various N-methylation strategies.

| Substrate | Methylating Agent | Catalyst/Conditions | Product |

| 3-Formylbenzamide | Formic Acid | Pd/In₂O₃ | This compound |

| 3-Formylbenzamide | Methyl Iodide | Base (e.g., NaH) | This compound |

| 3-Formylbenzamide | Formaldehyde, then NaCNBH₃/CF₃COOH | Two-step, mild conditions | This compound |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct similar structures.

For example, the Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. rug.nl A hypothetical Ugi-type reaction to build a precursor to this compound could be envisioned, although this would likely involve several subsequent transformation steps.

A more plausible MCR approach would be a three-component reaction involving a suitable aryne precursor, an isocyanide, and CO₂, which has been shown to produce benzamide derivatives. beilstein-journals.org Adapting such a reaction for the specific substitution pattern of this compound would be a novel synthetic challenge. The efficiency of MCRs in rapidly building molecular complexity makes them an attractive area for future research in the synthesis of functionalized benzamides. mdpi.comnih.gov

Catalytic Systems in the Synthesis of this compound and Analogues

Catalysis, particularly using transition metals, has revolutionized the synthesis of aromatic compounds, offering unprecedented efficiency and selectivity.

Transition-metal catalysis provides powerful tools for C-H functionalization and cross-coupling reactions, which can be applied to the synthesis of this compound. mdpi.com Palladium and rhodium are notable catalysts in this domain. acs.orgacs.org

For instance, a palladium-catalyzed carbonylation reaction could be employed. This might involve the coupling of a 3-bromo- (B131339) or 3-iodobenzaldehyde (B1295965) with methylamine and carbon monoxide. The palladium catalyst facilitates the insertion of CO and the subsequent amination to form the benzamide. mdpi.com

Another advanced strategy is the directed C-H functionalization. acs.org Starting with N-methylbenzamide, a directing group (the amide itself) can guide a transition metal catalyst to functionalize a specific C-H bond. While the amide group typically directs ortho-C-H activation, specialized directing groups or catalytic systems could potentially achieve meta-functionalization, although this is a more challenging transformation. acs.org

The following table presents examples of transition-metal catalyzed reactions relevant to benzamide synthesis.

| Reaction Type | Substrates | Catalyst | Product Type |

| Carbonylative Coupling | Aryl Halide, Amine, CO | Palladium complex | Aryl Amide |

| C-H Arylation | Benzamide, Aryl Halide | Palladium complex | Arylated Benzamide |

| Transarylation | Benzamide, Arylboronic Acid | Rhodium complex | Functionalized Benzamide |

These catalytic methods represent the cutting edge of synthetic organic chemistry and offer promising, albeit complex, routes for the efficient and selective synthesis of this compound.

Metal-Free Catalysis

The development of metal-free catalytic systems for amide bond formation is a significant area of research, driven by the need to avoid issues associated with residual metal contamination in products, particularly in the pharmaceutical and materials science sectors. These methods often provide milder reaction conditions and alternative reaction pathways.

One promising metal-free approach for the synthesis of this compound involves the use of boric acid as a catalyst. This method facilitates the direct condensation of a carboxylic acid with an amine source. In a hypothetical synthesis, 3-formylbenzoic acid could be reacted with methylamine or a methylamine surrogate in the presence of boric acid. This approach is attractive due to the low cost and low toxicity of the catalyst. The reaction typically proceeds under thermal, solvent-free conditions, which further enhances its green credentials. researchgate.netyoutube.com

Another notable metal-free method utilizes propylphosphonic anhydride (B1165640) (T3P®) as a powerful dehydrating agent to promote amidation. organic-chemistry.org This reagent efficiently activates the carboxylic acid group of 3-formylbenzoic acid towards nucleophilic attack by methylamine. The reaction generally proceeds under mild conditions with high yields and short reaction times. The byproducts of T3P® are water-soluble phosphonic acids, which can be easily removed during aqueous workup.

The following table summarizes hypothetical research findings for the metal-free synthesis of this compound, illustrating the potential efficacy of these methods.

Table 1: Comparison of Metal-Free Catalytic Methods for the Synthesis of this compound

| Catalyst/Promoter | Amine Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Boric Acid | Methylamine | None | 150 | 4 | 85 |

| T3P® | Methylamine | Ethyl Acetate | 25 | 2 | 92 |

| None (Thermal) | Methylamine | None | 180 | 12 | 60 |

This table presents hypothetical data based on established metal-free amidation methodologies for illustrative purposes.

Sustainable and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance safety and efficiency. whiterose.ac.ukmdpi.com The synthesis of this compound can be evaluated and optimized using various green chemistry metrics.

Key metrics for assessing the sustainability of a synthetic process include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). walisongo.ac.id Atom Economy, a theoretical calculation, measures the efficiency with which atoms from the reactants are incorporated into the final product. RME provides a more practical measure of efficiency by taking the reaction yield into account. PMI offers a holistic view of the process by considering the total mass of all materials used (reactants, solvents, catalysts, workup chemicals) to produce a certain mass of the product. whiterose.ac.ukwalisongo.ac.id

Biocatalysis represents a frontier in green chemistry, utilizing enzymes to perform chemical transformations with high selectivity and under mild conditions. mdpi.com For the synthesis of this compound, a hypothetical enzymatic approach could employ an engineered amidase or a similar enzyme to catalyze the condensation of 3-formylbenzoic acid or its ester with methylamine. This would operate in an aqueous medium at or near ambient temperature, significantly reducing the energy consumption and avoiding the use of hazardous organic solvents.

The following table provides a comparative analysis of a traditional synthetic route to this compound (e.g., via an acyl chloride intermediate) and a potential greener, metal-free alternative, based on established green chemistry principles.

Table 2: Green Chemistry Metrics for Different Synthetic Routes to this compound

| Metric | Traditional Route (Acyl Chloride) | Metal-Free Route (Boric Acid Catalysis) | Biocatalytic Route |

|---|---|---|---|

| Atom Economy (%) | ~65% | ~92% | >95% |

| Solvent Usage | High (e.g., Dichloromethane, Pyridine) | None (Solvent-free) | Aqueous |

| Catalyst | Stoichiometric reagents (e.g., Thionyl chloride) | Catalytic (Boric Acid) | Enzyme (Renewable) |

| Process Mass Intensity (PMI) | High (>100) | Low (<20) | Very Low (<10) |

This table contains illustrative data to compare the potential environmental impact of different synthetic strategies.

By focusing on metal-free catalysis and embracing green chemistry principles, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally responsible.

Chemical Reactivity and Mechanistic Elucidation of 3 Formyl N Methylbenzamide

Electrophilic and Nucleophilic Reactivity of the Formyl Moiety

The formyl group (-CHO) is a carbonyl group bonded to a hydrogen atom and is a critical site of reactivity in 3-Formyl-N-methylbenzamide. ucla.edu The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to attack by both electrophiles and nucleophiles. libretexts.org

Electrophilic Attack : Electrophiles are attracted to the lone pairs of electrons on the oxygen atom. libretexts.org

Nucleophilic Attack : The electron-deficient carbonyl carbon is a prime target for nucleophiles. libretexts.org This is the most common mode of reaction for aldehydes. Nucleophilic addition reactions involve the breaking of the C=O pi bond and the formation of two new sigma bonds. libretexts.org For instance, the carbonyl carbon of the formyl group in this compound can react with potent nucleophiles like Grignard reagents or organolithium compounds to generate secondary alcohols. evitachem.com The formyl group can also undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively. evitachem.com

The reactivity of the formyl group is fundamental to its role as a versatile precursor in organic synthesis, allowing for its transformation into a wide array of other functional groups. tcichemicals.com

Transformations Involving the Benzamide (B126) Core of this compound

The benzamide core, particularly the formyl group substituent, can undergo several key transformations that are central to the synthetic utility of this compound.

The formyl group of this compound is readily oxidized to a carboxylic acid group. This transformation converts the aldehyde into a carboxyl moiety, yielding 3-(N-methylcarbamoyl)benzoic acid. evitachem.comtcichemicals.com This reaction is a common and predictable transformation for aldehydes.

Conversely, the formyl group can be reduced to a primary alcohol. tcichemicals.com Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) can convert the formyl group of this compound into a hydroxymethyl group, resulting in the formation of 3-(hydroxymethyl)-N-methylbenzamide. evitachem.com

The aromatic ring of this compound can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction are governed by the existing substituents. Both the formyl group and the N-methylbenzamide group are electron-withdrawing and act as deactivating, meta-directing groups. Consequently, any further electrophilic substitution on the benzene (B151609) ring is directed to the position meta to both groups, primarily the C5 position.

| Reaction Type | Reagent/Condition | Functional Group Transformation | Product Type |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Formyl → Secondary Alcohol | 3-(1-hydroxyalkyl)-N-methylbenzamide |

| Oxidation | Oxidizing Agents (e.g., KMnO₄, CrO₃) | Formyl → Carboxylic Acid | 3-(N-methylcarbamoyl)benzoic acid |

| Reduction | Reducing Agents (e.g., NaBH₄) | Formyl → Primary Alcohol | 3-(hydroxymethyl)-N-methylbenzamide |

| Condensation | Amines (R-NH₂) | Formyl → Imine | N-methyl-3-((alkylimino)methyl)benzamide |

| Electrophilic Substitution | Electrophile (e.g., Br₂/FeBr₃) | C-H → C-E (at C5) | 5-substituted-3-formyl-N-methylbenzamide |

Reaction Pathways and Intermediate Characterization

The metabolic transformation of N-methylbenzamide derivatives provides insight into potential reaction pathways. Studies have shown that N-methylbenzamide can be metabolized to N-formylbenzamide. This process is believed to proceed through the generation of an N-(hydroxymethyl)-benzamide intermediate, which is subsequently oxidized. nih.gov While this specific pathway relates to the N-methyl group, it highlights the potential for oxidative transformations and the characterization of hydroxylated intermediates in the metabolism of such compounds. nih.gov

In synthetic chemistry, reaction pathways often involve the protection or transformation of the reactive formyl group while modifications are made to other parts of the molecule. The synthesis of related complex molecules often involves multi-step routes where the benzamide is formed first, followed by reactions at other positions. For instance, the synthesis of N-decyl-4-((3-formyl-4-hydroxyphenoxy) methyl) benzamide proceeds in two stages: first, the formation of an amide to impart solubility, followed by a substitution reaction to introduce the immuno-potentiating structure. cienciadigital.org

Hydrolysis Mechanisms of N-Methylbenzamide Derivatives

The hydrolysis of the amide bond in N-methylbenzamide derivatives is a well-studied process, particularly under alkaline conditions. The established mechanism involves a two-step process. researchgate.net

Tetrahedral Intermediate Formation : The reaction initiates with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This is the first transition state, leading to the formation of a tetrahedral adduct. researchgate.net

Intermediate Breakdown : The second, rate-determining step involves the breakdown of this tetrahedral intermediate. This stage is characterized by the simultaneous cleavage of the amide C-N bond and the transfer of a proton to the nitrogen atom of the leaving amine anion. researchgate.net

| Parameter | N-Methylbenzamide | Acetanilide |

| Experimental Activation Enthalpy (ΔH‡) | 17.1 kcal/mol | 17.8 kcal/mol |

| Experimental Free Energy of Activation (ΔG‡) | 22.9 kcal/mol | 23.0 kcal/mol |

| Rate-Determining Step | Breakdown of Tetrahedral Intermediate | Breakdown of Tetrahedral Intermediate |

Data sourced from a comparative computational and experimental study on amide hydrolysis. researchgate.net

Electron-withdrawing substituents on the aromatic ring can stabilize the negative charge developing on the amide nitrogen in the second transition state, thereby increasing the rate of hydrolysis. researchgate.net

N-Methylation and Dealkylation Processes of this compound

The introduction and removal of the N-methyl group in this compound are critical transformations that can alter its chemical properties and potential applications. These processes, N-methylation and N-dealkylation, involve distinct mechanistic pathways and reaction conditions. While specific studies on this compound are not extensively documented, the reactivity of analogous benzamides provides a strong basis for understanding these transformations. The presence of the electron-withdrawing formyl group at the meta position is expected to influence the nucleophilicity of the amide nitrogen and the stability of potential intermediates.

N-Methylation

N-methylation of a secondary amide like 3-Formylbenzamide to yield this compound, or the further methylation of this compound itself, typically involves the deprotonation of the amide nitrogen followed by nucleophilic attack on a methylating agent. The electron-withdrawing formyl group can decrease the electron density on the amide nitrogen, potentially affecting its nucleophilicity.

A modern and efficient method for the monoselective N-methylation of substituted benzamides utilizes quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide, as the methyl source under basic conditions. nih.gov This method has been shown to be effective for a variety of benzamides, including those bearing electron-withdrawing groups like nitro substituents. nih.gov The reaction proceeds via a direct nucleophilic substitution mechanism.

Hypothetical N-methylation of 3-Formylbenzamide:

| Substrate | Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Formylbenzamide | Phenyl trimethylammonium iodide | Cs₂CO₃ | Toluene | 120 | ~85-95 (estimated) |

| 4-Nitrobenzamide | Phenyl trimethylammonium iodide | Cs₂CO₃ | Toluene | 120 | 89 |

This table presents a hypothetical reaction for 3-Formylbenzamide based on data for analogous compounds like 4-Nitrobenzamide. nih.gov

The mechanism for this transformation is believed to involve the deprotonation of the amide N-H by the base (e.g., cesium carbonate) to form an amidate anion. This anion then acts as a nucleophile, attacking the methyl group of the phenyl trimethylammonium salt in an Sₙ2 reaction, leading to the N-methylated product. The excellent monoselectivity observed with this method is a significant advantage over traditional methods using methyl iodide, which can often lead to overmethylation. nih.gov

Dealkylation Processes

The removal of the N-methyl group from this compound, a process known as N-demethylation, is a key dealkylation reaction. This can be achieved through several established methods, most notably the von Braun reaction and the Polonovski reaction. These methods are widely applicable to tertiary amines and amides.

The von Braun Reaction

The von Braun reaction involves the treatment of a tertiary amine or amide with cyanogen (B1215507) bromide (BrCN). wikipedia.org The reaction with an N-methyl amide like this compound would proceed through a series of steps. First, the amide nitrogen would attack the cyanogen bromide, displacing the bromide ion to form a cyanoammonium intermediate. The bromide ion then acts as a nucleophile, attacking one of the N-alkyl groups. In the case of this compound, the methyl group would be preferentially attacked, leading to the formation of methyl bromide and an N-cyanoamide intermediate. Subsequent hydrolysis of this intermediate would yield the demethylated product, 3-Formylbenzamide.

Reaction Scheme of the von Braun Reaction:

Formation of Cyanoammonium Salt: The nitrogen atom of this compound attacks cyanogen bromide.

Nucleophilic Attack by Bromide: The displaced bromide ion attacks the N-methyl group.

Formation of N-Cyanoamide: This results in the formation of an N-cyano-3-formylbenzamide and methyl bromide.

Hydrolysis: The N-cyanoamide is hydrolyzed to yield 3-Formylbenzamide.

The Polonovski Reaction

The Polonovski reaction provides an alternative route for N-demethylation. organicreactions.org This reaction typically involves the oxidation of the tertiary amine or amide to its corresponding N-oxide, followed by rearrangement induced by an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride. A modified, non-classical Polonovski reaction using iron salts has also been developed and is effective for the N-demethylation of various alkaloids. google.com

For this compound, the first step would be its oxidation to this compound N-oxide using an oxidant such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. google.com The resulting N-oxide is then treated with an activating agent. The mechanism proceeds through the formation of an iminium ion intermediate, which is subsequently hydrolyzed to the secondary amide (3-Formylbenzamide) and formaldehyde. organicreactions.org

General Conditions for Polonovski-type N-Demethylation:

| Step | Reagents | Solvent | General Observations |

| N-Oxidation | m-CPBA or H₂O₂ | Dichloromethane or Methanol | Formation of the N-oxide intermediate. |

| Rearrangement | Acetic anhydride or FeSO₄·7H₂O | Acetic Acid or Aqueous solution | Formation of an iminium intermediate followed by hydrolysis. |

This table outlines general conditions for a Polonovski-type reaction applicable to N-methyl amides.

Advanced Spectroscopic and Structural Analysis of 3 Formyl N Methylbenzamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Formyl-N-methylbenzamide, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

In the ¹H NMR spectrum, distinct signals would be expected for each unique proton environment. The aldehyde proton (-CHO) would typically appear as a singlet in the downfield region, around 9-10 ppm. The aromatic protons would resonate between 7-8.5 ppm, with their splitting patterns (e.g., doublets, triplets, or multiplets) revealing their substitution pattern on the benzene (B151609) ring. The N-H proton of the secondary amide would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration, while the N-methyl (N-CH₃) protons would give rise to a doublet around 2.8-3.0 ppm due to coupling with the N-H proton.

In the ¹³C NMR spectrum, the carbonyl carbons of the aldehyde and amide groups would be the most deshielded, appearing at approximately 190 ppm and 165-170 ppm, respectively. The aromatic carbons would produce signals in the 120-140 ppm range, and the N-methyl carbon would be observed in the upfield region, typically around 26 ppm.

Analysis of analogues like 3-Methylbenzamide provides insight into the influence of substituents on chemical shifts. rsc.org The substitution position significantly alters the electronic environment and thus the resonance frequencies of the aromatic protons and carbons.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzamide (B126) Analogues in CDCl₃ rsc.org

| Compound | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |

|---|---|---|---|---|

| Benzamide | 8.03 (d), 7.77-7.57 (m), 7.48-7.36 (m) | 6.33 (br s, NH₂) | 132.81, 132.23, 128.65, 127.51 | 169.91 (C=O) |

| 2-Methylbenzamide | 7.36-7.30 (m), 7.24-7.21 (m) | 6.34 (br s, NH₂), 2.37 (s, CH₃) | 142.33, 140.33, 135.78, 134.88, 132.21, 130.13 | 176.40 (C=O), 24.00 (CH₃) |

| 3-Methylbenzamide | 7.65 (s), 7.59-7.51 (m), 7.45-7.42 (m) | 6.19 (br s, NH₂), 2.39 (s, CH₃) | 138.34, 133.52, 132.82, 128.65, 128.16, 124.48 | 170.54 (C=O), 21.33 (CH₃) |

Mass Spectrometry (MS/MS) and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features. For this compound (C₉H₉NO₂), the molecular weight is 163.18 g/mol , so its molecular ion peak (M⁺·) would be expected at m/z 163.

Electron ionization (EI) would likely induce characteristic fragmentation patterns. libretexts.org Aromatic amides are relatively stable, often showing a prominent molecular ion peak. libretexts.org Common fragmentation pathways for N-methylbenzamides involve cleavage of the bonds adjacent to the carbonyl group. nih.govnist.gov One key fragmentation is the alpha-cleavage of the N-methyl group, leading to a loss of ·CH₃. Another significant fragmentation pathway for benzamides is the cleavage of the amide bond, which for N-methylbenzamide results in a benzoyl cation [C₆H₅CO]⁺ at m/z 105, often the base peak. nih.govnist.gov The subsequent loss of CO from this ion produces the phenyl cation [C₆H₅]⁺ at m/z 77. nih.govnist.gov

For this compound, one would anticipate similar fragmentations, along with pathways involving the formyl group. The loss of the formyl radical (·CHO, 29 Da) would yield a fragment at m/z 134. Tandem mass spectrometry (MS/MS) experiments would be crucial for confirming these fragmentation pathways by isolating the molecular ion or a primary fragment and inducing further dissociation to map out the molecular structure.

Table 2: Major Mass Spectral Fragments for N-Methylbenzamide (Analogue) nih.govnist.gov

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 135 | [M]⁺· | [C₈H₉NO]⁺· | Molecular Ion |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Base Peak; Loss of ·NHCH₃ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of CO from m/z 105 |

| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | Loss of C₂H₂ from m/z 77 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The IR spectrum of this compound would be characterized by several key absorption bands. masterorganicchemistry.comvscht.cz

The N-H stretching vibration of the secondary amide would appear as a sharp peak around 3300 cm⁻¹. The spectrum would be dominated by two strong absorptions in the carbonyl region (1630-1830 cm⁻¹): the amide I band (primarily C=O stretch) around 1640-1680 cm⁻¹, and the aldehyde C=O stretch at a higher frequency, typically 1690-1740 cm⁻¹. masterorganicchemistry.com Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would appear just below 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations typically produce several peaks in the 1400-1600 cm⁻¹ region. libretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | ~3300 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 | Medium |

| Aldehyde C=O | Stretch | 1690 - 1740 | Strong |

| Amide C=O (Amide I) | Stretch | 1640 - 1680 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Weak |

| Amide N-H | Bend (Amide II) | ~1550 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on electronic transitions within a molecule. The aromatic ring and carbonyl groups in this compound contain π electrons and non-bonding (n) electrons, which can be excited by UV radiation. One would expect to observe π→π* transitions, characteristic of the substituted benzene ring, and weaker n→π* transitions associated with the carbonyl groups of both the amide and aldehyde functionalities. science-softcon.de

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for this compound is not available in the surveyed literature, analysis of related benzanilide (B160483) structures reveals key insights into the likely solid-state conformation and intermolecular interactions. researchgate.net

Elemental Compositional Analysis Techniques (e.g., CHNS/O)

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, oxygen) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For a pure sample of this compound (C₉H₉NO₂), the theoretical elemental composition can be calculated from its atomic weights. The experimental values obtained from a CHN analyzer should match these theoretical percentages within a narrow margin of error (typically ±0.4%), thereby verifying the compound's elemental makeup and purity.

**Table 4: Theoretical Elemental Composition of this compound (C₉H₉NO₂) **

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 66.25% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.56% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.59% |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.61% |

| Total | 163.176 | 100.00% |

Computational Chemistry and Theoretical Investigations of 3 Formyl N Methylbenzamide

Quantum Mechanical Studies (DFT, HF, MP2) for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic landscape of 3-Formyl-N-methylbenzamide. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are employed to elucidate its structural and electronic properties.

DFT studies, often utilizing functionals like B3LYP, are instrumental in predicting the optimized geometry, vibrational frequencies, and electronic properties of benzamide (B126) derivatives. researchgate.net For this compound, these calculations would reveal the influence of the electron-withdrawing formyl group and the N-methyl group on the electronic distribution of the benzamide scaffold. The formyl group is expected to decrease the electron density on the aromatic ring, influencing its reactivity towards electrophilic and nucleophilic reagents.

Hartree-Fock (HF) theory, while not always as accurate as DFT in predicting molecular properties due to its neglect of electron correlation, can still provide valuable insights, especially when comparing trends within a series of related molecules. nih.gov In some cases, HF has been shown to be more effective than DFT in reproducing experimental data for zwitterionic systems. nih.gov

MP2 calculations, which include electron correlation effects, offer a higher level of theory and can be used to refine the geometries and energies obtained from DFT and HF methods. researchgate.net These calculations are particularly useful for studying systems where electron correlation is significant. The electronic structure of this compound, as elucidated by these methods, is crucial for understanding its reactivity. For instance, the calculated electrostatic potential map can identify the most likely sites for nucleophilic and electrophilic attack. The frontier molecular orbitals (HOMO and LUMO) are also key indicators of reactivity, with their energy gap providing a measure of the molecule's chemical stability. mdpi.com

Table 1: Illustrative Calculated Electronic Properties of a Substituted Benzamide

| Property | Calculated Value | Method/Basis Set | Significance for this compound |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-311++G(d,p) | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-311++G(d,p) | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311++G(d,p) | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.6 eV | DFT/B3LYP/6-311++G(d,p) | An indicator of chemical reactivity; a larger gap suggests higher stability. |

Note: The data in this table is illustrative for a substituted benzamide and not specific to this compound. Actual values would require specific calculations for this molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and for understanding the influence of the surrounding environment, such as a solvent. nih.gov MD simulations track the atomic motions of a system over time by solving Newton's equations of motion, providing a detailed picture of the molecule's dynamic behavior. biorxiv.org

For this compound, MD simulations can be used to investigate the rotational flexibility around the C-N amide bond and the C-C bond connecting the phenyl ring to the carbonyl group. These simulations can identify the most stable conformers and the energy barriers between them. The conformational preferences of the molecule can be significantly influenced by the presence of a solvent. aps.org

The effect of different solvents on the conformational equilibrium of this compound can be explicitly modeled in MD simulations. rsc.org For example, in a polar solvent, conformations with a larger dipole moment may be stabilized. The solvent can also influence the intramolecular hydrogen bonding possibilities, which in turn affects the preferred conformation. nih.gov By analyzing the trajectories from MD simulations, one can gain insights into how the solvent modulates the structural and dynamic properties of the molecule, which is crucial for understanding its behavior in a biological or chemical system.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the structural elucidation and characterization of molecules like this compound. github.ionmrdb.orgnmrdb.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum mechanical calculations. frontiersin.org DFT methods, in conjunction with appropriate basis sets and often including solvent effects through models like the Polarizable Continuum Model (PCM), can provide theoretical chemical shifts that are in good agreement with experimental data. github.io For this compound, these calculations can help assign the signals in the experimental spectrum and can be used to distinguish between different possible isomers or conformers. Machine learning approaches are also emerging as powerful tools for the accurate and rapid prediction of NMR spectra. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained from quantum mechanical calculations. libretexts.orgmsu.edu The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. usc.edu The predicted IR spectrum for this compound would show characteristic peaks for the C=O stretching of the amide and aldehyde groups, the N-H bending, and the various vibrations of the aromatic ring. Comparing the theoretical and experimental IR spectra can provide strong evidence for the proposed molecular structure.

Table 2: Illustrative Predicted Vibrational Frequencies for a Substituted Benzamide

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H Stretch | 3400 | 3410 | Amide N-H stretch |

| C=O Stretch (Amide) | 1670 | 1675 | Amide I band |

| C=O Stretch (Aldehyde) | 1705 | 1700 | Aldehyde C=O stretch |

| C-N Stretch | 1410 | 1415 | Amide C-N stretch |

Note: The data in this table is illustrative for a substituted benzamide and not specific to this compound. Actual values would require specific calculations for this molecule.

Elucidation of Reaction Mechanisms through Theoretical Modeling

Theoretical modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, computational methods can be used to explore various potential reaction pathways, identify transition states, and calculate activation energies. scilit.com

One area of interest would be the nucleophilic addition to the formyl group, a characteristic reaction of aldehydes. libretexts.org Computational studies could model the addition of a nucleophile to the carbonyl carbon of the formyl group, mapping out the potential energy surface for the reaction. This would involve locating the transition state structure and calculating the energy barrier for the reaction. Such studies can provide insights into the reactivity of the formyl group and how it is influenced by the rest of the molecule. researchgate.net

Furthermore, theoretical modeling can be used to investigate other potential reactions, such as electrophilic aromatic substitution on the benzene (B151609) ring. acs.org By calculating the relative energies of the intermediates formed upon attack at the ortho, meta, and para positions, the regioselectivity of such reactions can be predicted. These computational investigations can provide a detailed, atomistic understanding of the reaction mechanisms, which can be difficult to obtain through experimental methods alone. acs.org

Assessment of Rotational Barriers and Conformational Dynamics in Benzamide Systems

The rotational barriers around key single bonds in benzamide systems play a crucial role in determining their conformational dynamics and, consequently, their biological and chemical properties. nih.gov In this compound, the two most important rotational barriers are those associated with the C(O)-N amide bond and the C(aryl)-C(O) bond.

The rotation around the C(O)-N amide bond is known to be restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. researchgate.net This restricted rotation can lead to the existence of distinct cis and trans conformers. Computational methods, such as DFT, can be used to calculate the energy barrier for this rotation by mapping the potential energy surface as a function of the corresponding dihedral angle. mdpi.comnih.gov

Similarly, the rotation around the C(aryl)-C(O) bond determines the orientation of the amide group relative to the aromatic ring. The barrier to this rotation is influenced by steric and electronic factors. The formyl substituent on the aromatic ring can be expected to influence this rotational barrier. Computational studies can provide quantitative estimates of these rotational barriers, which can be compared with experimental data from techniques like dynamic NMR spectroscopy. mdpi.comnih.gov Understanding these rotational barriers is essential for a complete picture of the conformational dynamics of this compound.

常见问题

Q. What are the optimized synthetic routes for 3-Formyl-N-methylbenzamide, and how can reaction conditions be tailored to improve yields?

The synthesis of this compound derivatives typically involves formylation of N-methylbenzamide precursors. A methodologically robust approach includes using oxalyl chloride as an activating agent for the carboxylic acid group, followed by reaction with O-methylhydroxylamine hydrochloride under biphasic conditions (EtOAc/H₂O) with K₂CO₃ as a base. Key parameters include maintaining anhydrous conditions during acid chloride formation and controlling temperature (0°C to room temperature) to minimize side reactions . Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm the formyl group incorporation and amide bond integrity.

Q. How can crystallization conditions be optimized to obtain high-quality single crystals of this compound for X-ray diffraction studies?

Successful crystallization requires screening solvents with varying polarity (e.g., methanol, dichloromethane/hexane mixtures) and slow evaporation techniques. For benzamide analogs, monoclinic systems (space group P2₁/c) are common, with unit cell parameters influenced by hydrogen bonding between the amide and formyl groups. Analytical tools like differential scanning calorimetry (DSC) can identify optimal crystallization temperatures. Crystallization reports for related compounds emphasize the importance of supersaturation control to avoid twinning .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its structural isomers?

High-resolution mass spectrometry (HRMS) confirms molecular formula, while ¹H NMR chemical shifts for the formyl proton (δ ~9.8–10.2 ppm) and amide NH (δ ~8.1–8.5 ppm) are diagnostic. IR spectroscopy identifies stretching vibrations for the formyl (C=O, ~1680–1700 cm⁻¹) and amide (C=O, ~1640–1660 cm⁻¹) groups. X-ray photoelectron spectroscopy (XPS) can further differentiate electronic environments of carbonyl groups in ambiguous cases .

Advanced Research Questions

Q. How can SHELX and WinGX software suites address challenges in refining X-ray diffraction data for this compound, particularly with twinned crystals or high thermal motion?

SHELXL is widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding constraints. For twinned data, the TWIN and BASF commands in SHELXL allow modeling of twin domains. WinGX integrates tools like ORTEP for visualizing thermal ellipsoids and PLATON for validating hydrogen-bond geometries. High-resolution data (≤ 0.8 Å) enable the use of DELU and SIMU restraints to model disorder, while the RIGU command stabilizes rigid groups .

Q. What computational strategies are recommended to resolve contradictions in structure-activity relationship (SAR) studies of this compound derivatives in biological assays?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites for nucleophilic attack. Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) assesses binding modes to target proteins, such as enzymes or receptors. For inconsistent bioactivity data, free-energy perturbation (FEP) or QM/MM hybrid methods quantify the impact of substituent electronic effects on binding affinity .

Q. How do solvent effects and substituent positioning influence the supramolecular packing of this compound in crystal lattices?

Hirshfeld surface analysis (CrystalExplorer) reveals that C–H···O and π–π stacking interactions dominate packing motifs. For example, fluorine substituents in analogs like 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide induce halogen bonding, altering lattice symmetry. Solvent polarity modulates dipole-dipole interactions: polar aprotic solvents (DMF) favor layered packing, while non-polar solvents (toluene) promote helical arrangements via van der Waals forces .

Methodological Notes

- Data Contradictions : Discrepancies in crystallographic parameters (e.g., bond lengths) may arise from radiation damage or inadequate absorption correction. Apply multi-scan corrections (e.g., CrysAlis PRO) and cross-validate with independent datasets .

- Bioactivity Validation : Use orthogonal assays (e.g., MIC for antibacterials, SPR for binding kinetics) to confirm biological activity and rule out assay-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。